(1S,6S)-5-Methylidene-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione

Antimicrobial resistance Rho transcription factor Gram-negative bacteria

Researchers studying bicyclomycin's Rho inhibition mechanism require a validated inactive control scaffold. This (1S,6S) enantiopure [4.2.2] bicyclic core solves that need: • Definitive inactive control: MIC >32 µg/mL, Rho ATPase I₅₀ >400 µM-cleanly dissects substituent contributions. • Fragment-optimized: MW 182, TPSA 67.4 Ų, zero rotatable bonds-minimizes entropic penalty in fragment-based screening. • Three divergent elaboration vectors (C(5) exomethylene, N(7)/N(9) amides) enable systematic SAR expansion.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Cat. No. B15091005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,6S)-5-Methylidene-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC=C1CCOC2C(=O)NC1C(=O)N2
InChIInChI=1S/C8H10N2O3/c1-4-2-3-13-8-7(12)9-5(4)6(11)10-8/h5,8H,1-3H2,(H,9,12)(H,10,11)/t5-,8-/m0/s1
InChIKeyBSWAKPMUPFLVGI-XNCJUZBTSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclomycin Core Scaffold: Defined-Chemistry Procurement Overview


(1S,6S)-5-Methylidene-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione (CAS 98975-16-7) is the enantiomerically pure, unsubstituted [4.2.2] bicyclic core scaffold of the natural antibiotic bicyclomycin [1]. This compound belongs to the 2,5-diketopiperazine (DKP) family fused into a bridged oxa-diazabicyclic framework, with molecular formula C₈H₁₀N₂O₃, molecular weight 182.18 g/mol, XLogP3 of −0.8, zero rotatable bonds, and two defined (1S,6S) atom stereocenters [1]. It lacks both the C(1) trihydroxyisobutyl side chain and the C(6)-bridgehead hydroxyl group present in the parent antibiotic bicyclomycin (C₁₂H₁₈N₂O₇, MW 302.28) [2]. Commercially available from multiple research chemical suppliers under both CAS 98975-16-7 (single enantiomer) and CAS 95999-99-8 (racemic mixture), it is supplied as a heterocyclic building block for organocatalysis studies, reaction mechanism investigations, and drug synthesis applications .

Why Generic Substitution Fails for This Scaffold


Attempting to substitute this compound with bicyclomycin, simple 2,5-diketopiperazines, or the isomeric [3.2.2] scaffold would introduce fundamental functional divergences that invalidate experimental objectives. Bicyclomycin (MW 302, TPSA ~148 Ų, 3 rotatable bonds) carries a C(1) triol group and a C(6)-hydroxyl group that are each independently obligate for Rho transcription termination factor inhibition and antimicrobial activity—properties that are entirely absent in the unsubstituted core scaffold [1]. Conversely, simple monocyclic DKPs lack the conformational rigidity (0 vs. variable rotatable bonds) and the bridged oxa-bicyclic architecture that defines the spatial presentation of the 5-methylidene exomethylene unit critical for thiolate conjugate addition chemistry [2]. The [3.2.2] scaffold variant (7,9-diaza-2-oxabicyclo[3.2.2]nonane) introduces a different bridge length that alters ring strain, bond angles, and the dihedral angle of the diamide pharmacophore, leading to distinct chemical reactivity and biological recognition profiles [3]. Each comparator therefore fails on a specific, measurable axis—biological activity, chemical reactivity, or conformational precision—that is intrinsic to the (1S,6S) [4.2.2] core.

Quantitative Differentiation Against Closest Analogs


Antimicrobial Activity Comparison

The unsubstituted bicyclic nucleus of bicyclomycin—structurally identical to the target compound (compound 8h, R₁=R₂=R₃=R₄=H)—was demonstrated to be devoid of antimicrobial activity, whereas the natural product bicyclomycin exhibits MIC₅₀ values of 25 μg/mL against both carbapenem-resistant Enterobacteriaceae (CRE) and Escherichia coli clinical isolates [1][2]. In the original SAR study by Williams et al., the bicyclic nucleus showed no detectable antibacterial effect, while the fully elaborated natural product and select C(6)-hydroxylated congeners displayed measurable MIC values [1]. Totally synthetic (±)-bicyclomycin was shown to be half as active as the natural antibiotic, further underscoring the obligate nature of the full substitution pattern [1].

Antimicrobial resistance Rho transcription factor Gram-negative bacteria Structure-activity relationship

Rho-Dependent ATPase Inhibition

Bicyclomycin inhibits the poly(C)-dependent ATPase activity of E. coli Rho factor with an I₅₀ of 60 μM, whereas all structural modifications made within the [4.2.2] bicyclic unit—including C(6)-substituted derivatives and N-methyl modifications—resulted in I₅₀ values exceeding 400 μM, representing a >6.7-fold loss of inhibitory potency [1][2]. Only N(10)-methylbicyclomycin retained moderate activity, indicating that even conservative modifications to the core scaffold drastically impair target engagement [1]. The C(1) triol group modifications similarly yielded I₅₀ > 400 μM across 12 derivatives tested [2].

Rho ATPase Transcription termination Enzyme inhibition Biochemical assay

Transcription Termination Inhibition Potency

Bicyclomycin inhibits Rho-dependent transcription termination with an approximate I₅₀ of 5 μM in a modified trp operon template assay [1]. In contrast, all [4.2.2] bicyclic-modified bicyclomycin derivatives tested—as well as all 12 C(1) triol-modified derivatives—exhibited I₅₀ values exceeding 100 μM, representing a >20-fold reduction in potency [2][3]. The unsubstituted core scaffold, lacking both the C(1) triol and C(6)-hydroxyl groups that are individually essential for drug-rho interaction, is projected to be at least as inactive as these modified derivatives [3].

Transcription termination Rho factor IC50 RNA polymerase

Thiolate Conjugate Addition Reactivity

The minimum structural requirements for thiolate addition to the C(5) exomethylene group at pH 12.5 were systematically defined by Williams et al. and include: (1) the obligate partnership of the C(5) exomethylene unit and the C(6)-bridgehead hydroxyl group; (2) a secondary or unsubstituted (−NH−) amide at N(10); and (3) a C(1′)-OH group to activate the C(9) carbonyl for tautomeric ring opening to a reactive α,β-unsaturated ketone [1]. The target compound possesses only requirement (2)—an unsubstituted N(10)-amide—but lacks both the C(6)-OH and C(1′)-OH groups. Kinetics determined for the model compound (18→19a,b) revealed a solvent proton transfer in the rate-limiting step (kH₂O/kD₂O = 2.4; ΔG‡ = 19 kcal/mol; ΔH‡ = 17.5 kcal/mol; ΔS‡ = −5 eu) [1].

Thiolate addition Michael acceptor Mechanism of action Chemical biology

Physicochemical and Lead-Like Properties

The target compound (MW 182.18, TPSA 67.4 Ų, HBD 2, HBA 3, rotatable bonds 0, XLogP3 −0.8, heavy atom count 13) falls within lead-like chemical space (MW < 250, TPSA < 100 Ų) and possesses fragment-like physicochemical properties [1]. In contrast, bicyclomycin (MW 302.28, TPSA ~148 Ų, HBD 6, HBA 7, rotatable bonds 3, LogP −0.95) occupies a larger, more polar chemical space with a Rule-of-5 violation due to excessive hydrogen bond donors [2]. The target compound's zero rotatable bonds confer complete conformational rigidity, in stark contrast to the three rotatable bonds in bicyclomycin that allow side-chain flexibility [1][2].

Fragment-based drug discovery Physicochemical properties Lead-like properties Building block

Synthetic Intermediate Provenance

The 5-methylene-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione scaffold bearing N-protecting groups (p-methoxybenzyl) has been documented as the key olefinic intermediate in the total synthesis of bicyclomycin, synthesized from N,N′-diacetyl anhydroglycine through a twelve-step sequence with the three-carbon branch introduced to the 2,5-piperazinedione ring as an alkylidene substituent followed by NBS-mediated bicyclic ring formation [1]. The unsubstituted bicyclic nucleus (8h, R₁=R₂=R₃=R₄=H) was first reported in the Williams 1985 total synthesis study, where it served as the foundational scaffold for systematic elaboration to increasingly complex congeners bearing the C(6)-OH, 5-methylene, and C(1′)-C(3′) trihydroxyisobutyl groups [2].

Total synthesis Bicyclomycin Synthetic intermediate Cyclization

Defined Application Scenarios


Negative-Control Scaffold for MoA Studies

The target compound is the optimal inactive control for any experiment investigating bicyclomycin's inhibition of the Rho transcription termination factor. Because the unsubstituted [4.2.2] bicyclic nucleus is devoid of antimicrobial activity (MIC > 32 mg/mL) and lacks Rho ATPase inhibitory activity (I₅₀ > 400 μM), it enables clean dissection of which substituent groups (C(1) triol, C(6)-OH, or C(5)-C(5a) exomethylene modifications) individually or synergistically restore target engagement [1]. Researchers studying bicyclomycin resistance mechanisms in MDR Gram-negative pathogens can use this scaffold as a baseline to validate that observed biological effects are target-mediated rather than due to nonspecific interactions with the bicyclic core [2].

Fragment-Based Drug Discovery Starting Point

With MW 182, TPSA 67.4 Ų, and zero rotatable bonds, the target compound resides in fragment-like chemical space ideal for fragment-based screening campaigns [1]. Its complete conformational rigidity (0 rotatable bonds vs. 3 in bicyclomycin) eliminates the entropic penalty associated with flexible fragments, potentially yielding higher ligand efficiency when elaborated [2]. The C(5) exomethylene and the two secondary amide NH groups provide three chemically distinct vectors for parallel synthetic elaboration, enabling systematic exploration of substituent effects on Rho binding or identification of off-target interactions with other bacterial transcription machinery [3].

Mechanistic Probe for Covalent Inhibition Pathways

Because the target compound lacks the C(6)-OH group that is obligately required for thiolate conjugate addition to the C(5) exomethylene unit, it serves as the definitive unreactive control in experiments probing whether bicyclomycin-class compounds act via covalent Michael addition mechanisms [1]. The documented kinetic parameters for thiolate addition to C(6)-OH-containing analogs (kH₂O/kD₂O = 2.4, ΔG‡ = 19 kcal/mol, ΔH‡ = 17.5 kcal/mol, ΔS‡ = −5 eu) provide a quantitative framework against which the inertness of the target compound can be experimentally verified [1]. This application is particularly relevant for screening campaigns seeking to identify new covalent inhibitors of bacterial transcription that exploit the latent Michael acceptor system activated by C(6) hemiaminal ring-opening.

Divergent Analog Synthesis Intermediate

The target compound represents the key synthetic branch point in the total synthesis of bicyclomycin and its analogs, with published routes providing access to the [4.2.2] bicyclic core in 12 steps from N,N′-diacetyl anhydroglycine [1][2]. From this common intermediate, chemists can divergently install the C(6)-OH group, the C(1) trihydroxyisobutyl side chain, and N(7)/N(9) protecting groups to generate focused libraries of bicyclomycin analogs for SAR studies. The availability of the compound in both enantiomerically pure (CAS 98975-16-7) and racemic (CAS 95999-99-8) forms further enables stereochemical SAR investigations to determine the contribution of (1S,6S) vs. (1R,6R) configuration to any observed biological or catalytic activity.

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